Triethylamine, trifluoroacetic acid

HPLC Buffer Selection Volatile Mobile Phase

Procure Triethylamine, trifluoroacetic acid (CAS 454-49-9) as a pre-formulated 2M:2M solution for HPLC-grade reliability. This volatile, water-soluble protic ionic liquid ensures exact 1:1 stoichiometry, eliminating in-situ mixing variability for robust ion-pairing separations of basic pharmaceuticals. Characterized by low UV absorbance (e.g., λ 280 nm Amax ≤0.02) and consistent pKa (0.3), it is the definitive choice for regulated analytical method development and reproducibility. Available in bulk research quantities for B2B procurement.

Molecular Formula C8H16F3NO2
Molecular Weight 215.21 g/mol
CAS No. 454-49-9
Cat. No. B1626254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylamine, trifluoroacetic acid
CAS454-49-9
Molecular FormulaC8H16F3NO2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7)
InChIKeyAPBBAQCENVXUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylamine, Trifluoroacetic Acid (CAS 454-49-9): Technical Baseline for Scientific Procurement


Triethylamine, trifluoroacetic acid (CAS 454-49-9), commonly supplied as a 2M:2M solution in water, is a protic ionic liquid formed by the combination of a tertiary amine base and a strong fluorinated organic acid [1]. It is a colorless liquid with a density of 1.08 g/mL at 20 °C [2]. This compound serves as a volatile, water-soluble reagent used primarily as an ion-pairing agent in reversed-phase HPLC and as an intermediate in organic synthesis [3]. Unlike simple mixtures of its components, the pre-formed salt offers defined stoichiometry and is specifically characterized for chromatographic and synthetic applications .

Why Substituting Triethylamine, Trifluoroacetic Acid (CAS 454-49-9) with Generic Analogs Introduces Technical Risk


Triethylamine, trifluoroacetic acid (CAS 454-49-9) cannot be simply substituted by other triethylammonium salts (e.g., acetate, bicarbonate) or by in situ mixtures of its components without altering key performance characteristics. The choice of the trifluoroacetate anion, compared to acetate or bicarbonate, directly impacts the acid-base equilibrium (pKa), volatility profile, and ion-pairing strength in chromatographic separations [1]. Furthermore, the pre-formed salt ensures precise stoichiometry and avoids variability inherent in manual mixing, which is critical for method reproducibility [2]. The specific cation-anion pairing influences solvation properties, thermal stability, and electrochemical behavior, as demonstrated in comparative studies of triethylammonium-based protic ionic liquids [3].

Quantitative Differentiation of Triethylamine, Trifluoroacetic Acid (CAS 454-49-9) from Key Comparators


Distinct pKa and Volatility Profile Versus Triethylammonium Acetate for Chromatographic Buffer Selection

Triethylamine, trifluoroacetic acid (CAS 454-49-9) provides a fundamentally different acid-base equilibrium compared to triethylammonium acetate, a common alternative for HPLC applications. The trifluoroacetate anion has a pKa of 0.3, whereas acetate has a pKa of 4.76 [1]. The triethylammonium cation has a pKa of 11.01. This results in a much stronger acid component in the trifluoroacetate salt, influencing the ionization state of analytes and the overall pH of the mobile phase. The UV cut-off for trifluoroacetic acid is 210 nm, compared to 205 nm for acetate [1]. This difference is critical for method development when analyzing compounds with low UV absorbance, as a slightly higher baseline may be observed with trifluoroacetate.

HPLC Buffer Selection Volatile Mobile Phase LC-MS Compatibility

Superior Thermal and Conductive Performance as a Protic Ionic Liquid Compared to Other Triethylammonium Salts

In a comparative study of protic ionic liquids based on the triethylammonium cation, triethylammonium trifluoroacetate (CAS 454-49-9) demonstrated the optimal combination of thermal characteristics and electroconductivity when benchmarked against its dihydrogen phosphite and tosylate counterparts [1]. All three salts were characterized by melting points below 100 °C, confirming their classification as protic ionic liquids. The study established that the specific anion—trifluoroacetate—imparts a favorable balance of low melting point and high ionic mobility, making it a superior choice for applications in electrochemistry and as a thermally stable solvent.

Ionic Liquids Electrochemistry Thermal Stability Green Solvents

Volatile and Thermally Stable Ionic Liquid for High-Temperature Applications

Triethylaminium trifluoroacetate (CAS 454-49-9) is a colorless ionic liquid that exhibits volatility upon heating to 200-220 °C, a property not shared by many non-volatile ionic liquids or triethylammonium salts with less volatile anions [1]. This thermal behavior was confirmed by thermogravimetry (TG) and differential scanning calorimetry (DSC). The compound readily dissolves lanthanide coordination compounds such as erbium(III) phenanthroline thenoyltrifluoromethyl acetonate, europium(III) tris(3-trifluoroacetamidobenzoyltrifluoroacetonate), and holmium(III) acetylacetonate [1]. This specific solubility, combined with its volatility, makes it a unique medium for spectroscopic studies of lanthanide complexes.

Ionic Liquids Thermal Stability Volatility Spectroscopy

Defined Stoichiometry and Pre-Formulated Stability for Reproducible Chromatography

Triethylamine, trifluoroacetic acid (CAS 454-49-9) is commercially available as a pre-formulated 2M:2M solution in water, ensuring a precise 1:1 molar ratio of the components [1]. In contrast, preparing a mobile phase additive by manually mixing triethylamine and trifluoroacetic acid introduces inherent variability due to differences in purity, hygroscopicity, and volumetric measurement errors. The pre-mixed solution is manufactured to meet stringent HPLC-grade specifications, including low UV absorbance: λ 260 nm Amax ≤ 0.1, λ 270 nm Amax ≤ 0.03, λ 280 nm Amax ≤ 0.02, λ 290 nm Amax ≤ 0.01, λ 500 nm Amax ≤ 0.01 [2]. This level of quality control is difficult to achieve with in-house mixtures, directly impacting baseline stability and method reproducibility.

HPLC Ion-Pairing Reagent Reproducibility Method Validation

Targeted Application Scenarios for Triethylamine, Trifluoroacetic Acid (CAS 454-49-9) Based on Quantitative Evidence


Development of Robust HPLC Methods for Strongly Basic Analytes Requiring a Highly Acidic, Volatile Ion-Pairing Reagent

Based on its pKa of 0.3 for the trifluoroacetate anion and its volatility, Triethylamine, trifluoroacetic acid (CAS 454-49-9) is the reagent of choice for developing reversed-phase HPLC methods for basic pharmaceuticals and biomolecules. The strong acidity ensures the analyte is fully protonated for effective ion-pairing with the trifluoroacetate counter-ion, while the pre-formulated 2M:2M solution (density 1.08 g/mL) ensures stoichiometric consistency and low UV absorbance (e.g., λ 280 nm Amax ≤ 0.02) for reliable, sensitive detection [1]. This is particularly advantageous when analyzing compounds like psychotropic drugs, where peak tailing due to silanol interactions must be minimized [2].

Electrochemical and Thermal Studies Leveraging Optimal Protic Ionic Liquid Properties

For researchers investigating protic ionic liquids as electrolytes or thermally stable solvents, Triethylamine, trifluoroacetic acid (CAS 454-49-9) offers a benchmark material. As demonstrated by Shmukler et al. (2016), this compound exhibits the 'optimal combination of thermal characteristics and electroconductivity' among a series of triethylammonium salts [3]. Its well-defined melting point below 100 °C and favorable ionic mobility make it suitable for fundamental studies in electrochemistry, including cyclic voltammetry and impedance spectroscopy, and as a medium for electrochemical synthesis.

Spectroscopic Solvent for Lanthanide Complexes Requiring High-Temperature Volatility

Triethylamine, trifluoroacetic acid (CAS 454-49-9) serves as a unique solvent for the dissolution and spectroscopic analysis of lanthanide coordination compounds. Its ability to dissolve complexes like Er(tta)3·phen, europium(III) tris(3-trifluoroacetamidobenzoyltrifluoroacetonate), and Ho(acac)3, combined with its volatility upon heating to 200-220 °C, allows for the preparation of samples for photoluminescence and absorption spectroscopy [4]. This is particularly valuable for studying the optical properties of lanthanide β-diketonates without interference from non-volatile solvent residues.

Reliable Mobile Phase Preparation for Validated Analytical Methods in Regulated Environments

In pharmaceutical quality control and other regulated analytical laboratories, the pre-formulated 2M:2M solution of Triethylamine, trifluoroacetic acid (CAS 454-49-9) is the preferred choice over in-house mixtures. The commercial solution is manufactured to stringent HPLC-grade specifications, with quantified limits for UV absorbance (e.g., λ 500 nm Amax ≤ 0.01) and guaranteed stoichiometry [1]. This minimizes lot-to-lot variability, simplifies method validation, and ensures consistent chromatographic performance across different operators and laboratory sites, thereby reducing the risk of regulatory findings related to method robustness.

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